

Definitive Structural Elucidation of 4-Phenylpyridine-3-carbaldehyde

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Compound of Interest

Compound Name:	4-Phenylpyridine-3-carbaldehyde
CAS No.:	46268-56-8
Cat. No.:	B1601288

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Executive Summary

This technical guide outlines the rigorous structural characterization of **4-phenylpyridine-3-carbaldehyde** (CAS: 1093863-93-6), a critical biaryl intermediate in the synthesis of fused heterocycles such as naphthyridines and isoquinolines.

In drug discovery, distinguishing this specific regioisomer from its congeners (e.g., 3-phenylpyridine-4-carbaldehyde) is paramount, as incorrect regiochemistry leads to "dead-end" SAR (Structure-Activity Relationship) data. This guide moves beyond basic spectral assignment, establishing a self-validating analytical workflow based on HMBC connectivity and NOESY spatial filtering.

Synthetic Context & Isomeric Challenges

To understand the analytical requirements, one must first understand the synthesis. The compound is typically generated via a Suzuki-Miyaura cross-coupling reaction between 4-chloropyridine-3-carbaldehyde (or 4-bromopyridine-3-carbaldehyde) and phenylboronic acid.

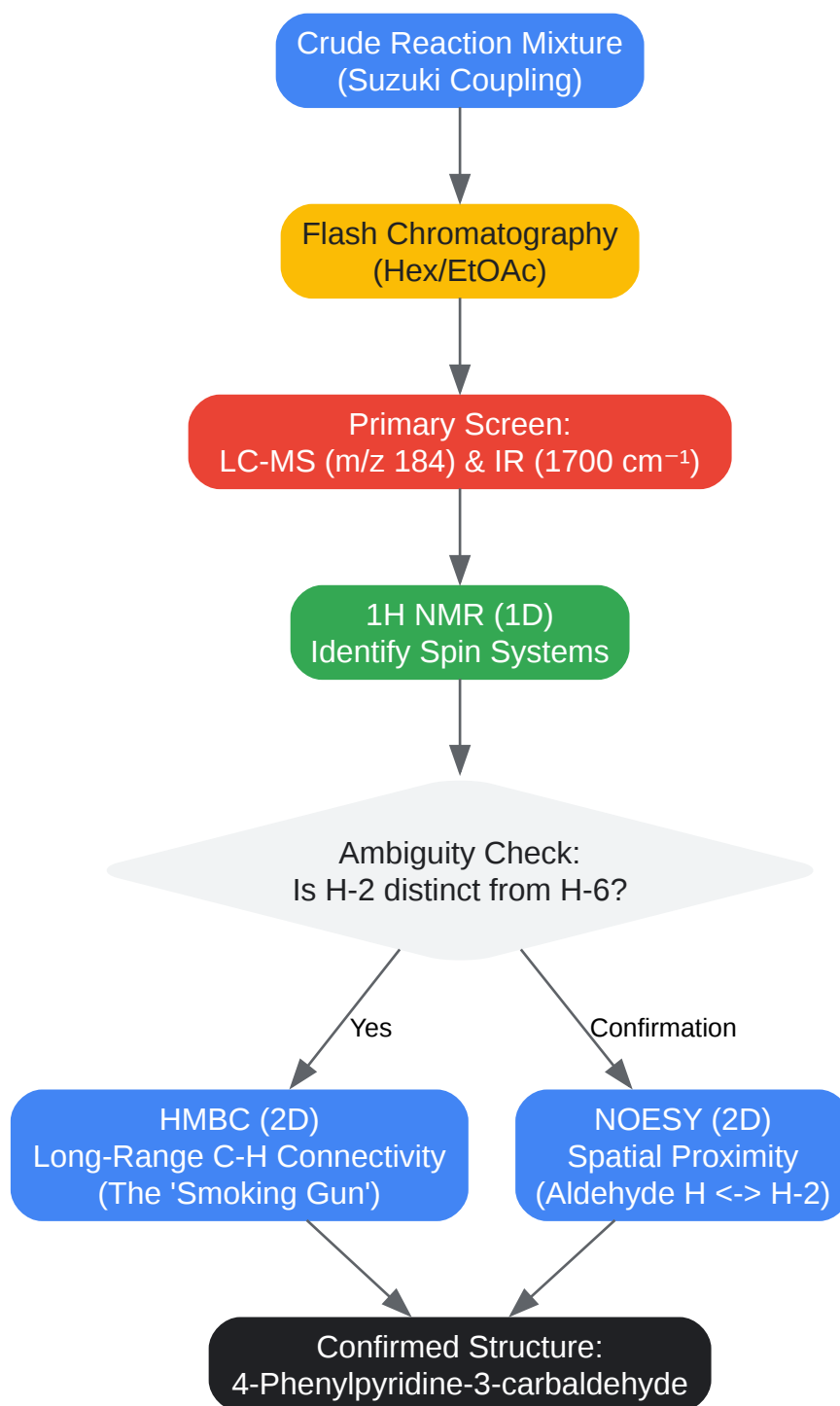
Key Impurities & Isomers:

- Regioisomers: If the starting material was generated via non-selective formylation of 4-phenylpyridine, the 3-formyl and 4-formyl isomers may coexist.
- Homocoupling: Biphenyl (from boronic acid dimerization).
- Protodeboronation: Benzene (volatile, usually removed).

The primary challenge is proving the ortho-relationship between the aldehyde and the phenyl ring, and their specific positions relative to the pyridine nitrogen.

Analytical Workflow Visualization

The following decision tree illustrates the logical progression from crude synthesis to definitive structure confirmation.



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Figure 1: Analytical decision tree ensuring rigorous elimination of regioisomers.

Primary Spectroscopic Characterization

Mass Spectrometry (LC-MS)

- Method: ESI+ (Electrospray Ionization).
- Expected Signal:

Da.
- Diagnostic Value: Confirms molecular formula () but does not distinguish isomers.

Infrared Spectroscopy (FT-IR)

- Method: ATR (Attenuated Total Reflectance) on solid/oil.
- Key Band: 1695–1705 cm^{-1} (Strong, C=O stretch).
- Secondary Band: ~1590 cm^{-1} (Aromatic C=C stretch).
- Absence: No broad O-H stretch (rules out boronic acid impurity).

Advanced NMR Elucidation Strategy

This section details the critical logic required to assign the structure. All shifts are referenced to (7.26 ppm).

^1H NMR: The Spin System

The pyridine ring protons provide the strongest evidence for substitution patterns.

Proton	Approx. Shift (ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
CHO	10.05	Singlet	-	Aldehyde proton. Distinctive deshielding.[1][2]
H-2	9.15	Singlet	-	Most deshielded aromatic proton due to proximity to N and C=O (anisotropy).
H-6	8.75	Doublet		Alpha to Nitrogen. Coupled to H-5.
H-5	7.35	Doublet		Beta to Nitrogen. Coupled to H-6.
Ph-H	7.40–7.60	Multiplet	-	Phenyl ring protons (overlap common).

The "Isomer Trap": In the 3-phenyl-4-formyl isomer, the singlet would be at position H-2, but it would be less deshielded than in the title compound because it is not adjacent to the electron-withdrawing carbonyl group.

2D NMR: The Definitive Proof (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard for quaternary carbons. We must establish a "walk" from the aldehyde to the phenyl ring.

Critical Correlations:

- Aldehyde C=O Carbon (~190 ppm):
 - Shows a strong

correlation to the Aldehyde Proton (10.05 ppm).

- Shows a

correlation to H-2 (9.15 ppm). This proves the aldehyde is at C-3.

- Shows a

correlation to C-4 (quaternary).

- The Biaryl Link (C-4):

- The quaternary carbon C-4 (~148 ppm) will correlate with H-2 (

) and H-6 (

).

- Crucially, C-4 will correlate with the Ortho-protons of the phenyl ring (

).

Logic: If you see the aldehyde proton correlating to a carbon that also correlates to the phenyl ring, you have proven the 3,4-substitution pattern.

NOESY: Spatial Confirmation

Nuclear Overhauser Effect Spectroscopy (NOESY) confirms the geometry.

- Interaction A:Aldehyde-H

H-2 (Strong).

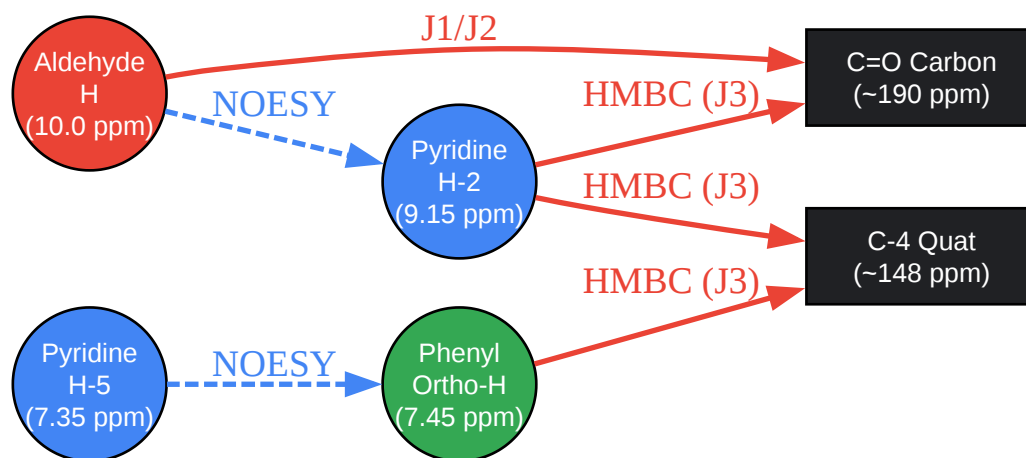
- Interaction B:H-5

Phenyl-H (ortho).

- Note: Due to steric hindrance, the phenyl ring is twisted out of plane. The aldehyde carbonyl likely prefers a conformation coplanar with the pyridine ring, placing the aldehyde hydrogen near H-2 or H-4 (phenyl).

Visualizing the Connectivity

The diagram below maps the specific atoms involved in the critical HMBC and NOESY correlations described above.



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Figure 2: Connectivity map. Red solid lines indicate scalar coupling (HMBC); Blue dashed lines indicate spatial proximity (NOESY).

Experimental Protocols

Synthesis (Suzuki Coupling)

- Reagents: 4-Chloropyridine-3-carbaldehyde (1.0 eq), Phenylboronic acid (1.2 eq),
(5 mol%),
(2.0 eq).
- Solvent: 1,4-Dioxane/Water (4:1).
- Conditions: Reflux (100°C) for 12 hours under
.
- Workup: Dilute with EtOAc, wash with brine. Dry over
.

- Purification: Silica gel column (0-30% EtOAc in Hexanes). Note: The product is UV active.

NMR Sample Preparation

- Solvent:

(99.8% D) is standard. If signals overlap (specifically H-5 and Phenyl group), switch to DMSO-d6. The polarity change often resolves aromatic overlap.

- Concentration: ~10 mg for 1H; ~30-50 mg for 13C/2D experiments to ensure adequate signal-to-noise ratio for quaternary carbons in HMBC.

References

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